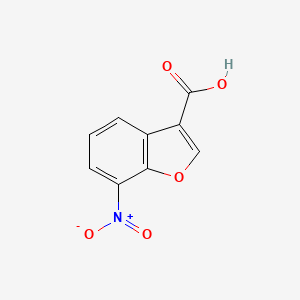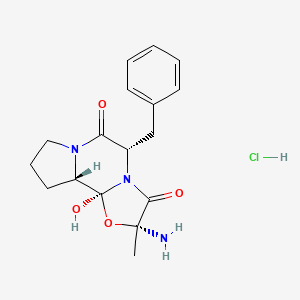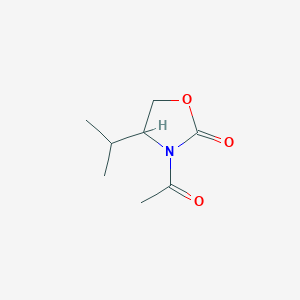
3-Acetyl-4-isopropyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-isopropyloxazolidin-2-one is a chemical compound with the molecular formula C8H13NO3 It belongs to the class of oxazolidinones, which are known for their diverse applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-isopropyloxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the base- or acid-promoted cyclization of glycidylcarbamates under triazabicyclodecene catalysis . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or electron-donating groups in the aromatic substituent of glycidylcarbamate .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the acetyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or isopropyl groups, using reagents like alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Acetyl-4-isopropyloxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, ultimately leading to bacterial cell death. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
3-Acetyl-4-isopropyloxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications. For example:
Linezolid: Known for its use as an antibiotic against Gram-positive bacteria.
Tedizolid: A more potent derivative with improved pharmacokinetic properties.
Contezolid: Another derivative with a broader spectrum of antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3 |
Clave InChI |
DDLQJZMVXVQYJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=O)N1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



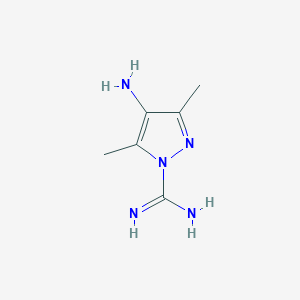


![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)


![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)

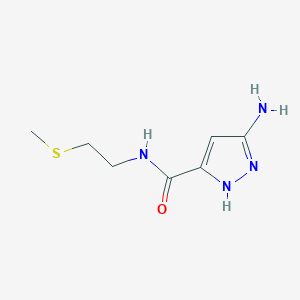
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
